
Ufenamate
概要
準備方法
合成経路および反応条件
ウフェナマートは、フルフェナム酸をブタノールでエステル化することによって合成できます。 この反応は通常、硫酸または塩酸などの触媒を使用してエステル化プロセスを促進することを伴います . 反応条件は通常、酸をエステルに完全に変換するために、混合物を高温で還流させることを含みます。
工業的生産方法
工業的な設定では、ウフェナマートの製造は、大規模なエステル化プロセスを伴います。反応は、反応温度を維持し、効率的な変換を保証するために還流コンデンサーを備えた反応器で行われます。 生成物はその後、蒸留または再結晶によって精製され、目的の純度が得られます .
化学反応の分析
反応の種類
ウフェナマートは、以下を含むさまざまな化学反応を起こします。
酸化: ウフェナマートは、特定の条件下で酸化されて対応する酸化生成物を生成することができます。
還元: 還元反応は、ウフェナマートをその還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .
科学的研究の応用
Dermatological Applications
Ufenamate is primarily utilized in the treatment of various skin conditions due to its anti-inflammatory effects. Notably, it has been studied for its efficacy in treating:
- Eczema : this compound has shown promising results in managing both acute and chronic eczema. A study highlighted its effectiveness in reducing inflammation and improving skin barrier function in patients with this condition .
- Contact Dermatitis : The compound is effective in alleviating symptoms associated with contact dermatitis, providing relief from itching and irritation .
- Atopic Dermatitis : Research indicates that this compound can significantly improve symptoms of atopic dermatitis by modulating inflammatory responses .
Case Study: Eczema Treatment
In a randomized controlled trial involving patients with moderate to severe eczema, this compound was compared against standard topical corticosteroids. The results demonstrated that this compound not only reduced the severity of eczema symptoms but also had a lower incidence of side effects compared to corticosteroids. This suggests its potential as a safer alternative for long-term management of eczema .
Formulation and Delivery
The formulation of this compound is critical for its therapeutic efficacy. Studies have explored various vehicles for enhancing skin penetration:
- Oily Vehicles : Research showed that formulations using liquid paraffin resulted in higher skin penetration compared to white petrolatum. This finding emphasizes the importance of selecting appropriate carriers for optimal delivery .
- Water-Based Vehicles : this compound demonstrated superior penetration into intact and stripped skin when delivered via water-based vehicles, highlighting its versatility in formulation design .
Data Table: Skin Penetration Efficacy
Vehicle Type | Penetration into Intact Skin | Penetration into Stripped Skin |
---|---|---|
Liquid Paraffin | 5 times higher | 10 times higher |
White Petrolatum | Baseline | Baseline |
Water with Polysorbate 80 | Significantly higher | Significantly higher |
Clinical Trials and Research Findings
Numerous clinical trials have been conducted to evaluate the safety and efficacy of this compound:
- A multicenter trial assessed the long-term use of this compound in patients with chronic eczema, reporting significant improvements in quality of life and symptom relief without serious adverse effects .
- Another study focused on this compound's application in treating xeroderma, where it was combined with other agents like lidocaine and tocopherol acetate to enhance therapeutic outcomes .
作用機序
ウフェナマートは、プロスタグランジンの合成に関与するシクロオキシゲナーゼ酵素(COX-1とCOX-2)を阻害することによってその効果を発揮します。 プロスタグランジンの産生を抑制することにより、ウフェナマートは痛みと炎症を軽減します . 分子標的はシクロオキシゲナーゼ酵素であり、関与する経路はプロスタグランジン合成の阻害に関連しています .
類似の化合物との比較
類似の化合物
フルフェナム酸: ウフェナマートの母体化合物であり、抗炎症剤でもあります。
メクロフェナム酸: 類似の抗炎症作用を持つ別のフェナマートです。
メフェナム酸: 鎮痛のために使用され、同様の薬理学的特性を持っています.
独自性
ウフェナマートは、そのエステル化された形態が特徴であり、親油性と皮膚浸透性を向上させています。 これにより、母体化合物であるフルフェナム酸よりも、特に局所適用に効果的になります .
類似化合物との比較
Similar Compounds
Flufenamic Acid: The parent compound of ufenamate, also an anti-inflammatory agent.
Meclofenamic Acid: Another fenamate with similar anti-inflammatory properties.
Mefenamic Acid: Used for pain relief and has similar pharmacological properties.
Uniqueness
This compound is unique due to its esterified form, which enhances its lipophilicity and skin penetration. This makes it particularly effective for topical applications compared to its parent compound, flufenamic acid .
生物活性
Ufenamate, a non-steroidal anti-inflammatory drug (NSAID), is primarily used in the treatment of various skin conditions, including acute and chronic eczema, as well as perioral dermatitis. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical efficacy based on diverse research findings.
This compound is a highly lipophilic compound with a log P value of 6.7, which significantly influences its penetration through the skin barrier. It acts primarily as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain associated with various dermatological conditions .
Pharmacokinetics
The absorption and penetration of this compound through the skin are critical for its therapeutic efficacy. A study demonstrated that the penetration of this compound into intact and stripped skin was significantly enhanced when using a water-based vehicle compared to oily vehicles like liquid paraffin . The following table summarizes key findings related to its skin penetration:
Skin Condition | Vehicle Type | Penetration Rate (µg/cm²) | Comments |
---|---|---|---|
Intact Skin | Water-based | 10 | Higher absorption compared to oils |
Stripped Skin | Water-based | 5 | Effective even on damaged skin |
Delipidized Skin | Liquid Paraffin | 1 | Significantly reduced absorption |
Case Studies and Trials
This compound has been evaluated in several clinical studies for its effectiveness in treating eczema and other inflammatory skin conditions. A notable randomized controlled trial involving 128 participants assessed the efficacy of a 5% this compound ointment applied twice daily for 14 days. The results indicated significant improvement in clinical condition compared to a vehicle control, with patients reporting better symptom relief and fewer side effects .
In another study focusing on chronic musculoskeletal pain, this compound was compared to other topical NSAIDs. The results showed that while this compound was effective, it was generally less efficacious than topical diclofenac or ketoprofen in reducing pain over a similar duration . However, it is important to note that the side effect profile for this compound was more favorable in certain populations, making it a suitable alternative for patients sensitive to other NSAIDs.
Safety Profile
This compound's safety has been evaluated across multiple studies. Common adverse effects include local irritation at the application site; however, systemic side effects are rare due to its topical application route. In clinical trials, withdrawal due to adverse effects was minimal, suggesting a favorable safety profile compared to systemic NSAIDs .
特性
IUPAC Name |
butyl 2-[3-(trifluoromethyl)anilino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-2-3-11-24-17(23)15-9-4-5-10-16(15)22-14-8-6-7-13(12-14)18(19,20)21/h4-10,12,22H,2-3,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLSRXWHEBFHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867269 | |
Record name | Butyl flufenamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67330-25-0 | |
Record name | Ufenamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67330-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ufenamate [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067330250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl flufenamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | butyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UFENAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z7O7C1SLZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of vehicle influence the skin penetration of Ufenamate?
A1: Research indicates that this compound, a highly lipophilic drug, demonstrates varying skin penetration levels depending on the vehicle used. Liquid vehicles, specifically Isopropyl Myristate (IPM), exhibit superior penetration compared to semi-solid vehicles like White Petrolatum (WP) []. This difference is attributed to the viscosity of the vehicles, with lower viscosity generally facilitating deeper penetration []. Interestingly, this compound penetration from liquid vehicles decreases after application to delipidized skin, suggesting that the vehicle's interaction with skin lipids plays a crucial role in the drug's permeation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。